Balsalazide sodium

Description

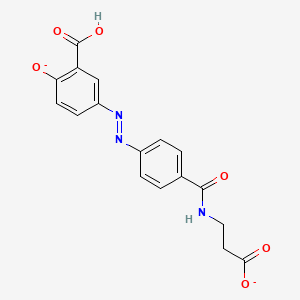

Structure

3D Structure

Properties

Molecular Formula |

C17H13N3O6-2 |

|---|---|

Molecular Weight |

355.30 g/mol |

IUPAC Name |

3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate |

InChI |

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/p-2 |

InChI Key |

IPOKCKJONYRRHP-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Balsalazide Sodium in Ulcerative Colitis: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balsalazide (B1667723) sodium is a second-generation aminosalicylate specifically designed for the treatment of mild-to-moderate ulcerative colitis (UC).[1][2] Structurally, it is a prodrug that links the active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA or mesalamine), to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[3][4] This design facilitates targeted drug delivery to the colon, the primary site of inflammation in UC.[5][6] Upon reaching the large intestine, commensal bacteria cleave the azo bond, releasing high concentrations of 5-ASA locally.[7][8] The therapeutic action of 5-ASA is multifactorial, involving the inhibition of key inflammatory pathways such as the arachidonic acid cascade and the nuclear factor-kappa B (NF-κB) signaling pathway, as well as the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][9] This targeted delivery mechanism maximizes therapeutic efficacy at the site of disease while minimizing systemic absorption and associated side effects.[3][4]

Pharmacokinetics: Colon-Specific Drug Delivery

Balsalazide's primary mechanism is its targeted delivery system. As a prodrug, it passes through the upper gastrointestinal tract largely intact, with minimal systemic absorption.[4] The key activation step occurs in the colon, where it is metabolized by bacterial azoreductases.[3][8] This enzymatic cleavage breaks the azo bond, releasing the active 5-ASA and the carrier molecule.[6][10] This process ensures that over 99% of the 5-ASA dose is delivered directly to the colon.[11]

Core Anti-inflammatory Mechanisms of 5-ASA

The therapeutic effects of balsalazide are mediated by its active moiety, 5-ASA, which modulates multiple inflammatory pathways within the colonic mucosa.

Inhibition of Arachidonic Acid Metabolism

In patients with inflammatory bowel disease, mucosal production of arachidonic acid metabolites is significantly increased.[12] 5-ASA is believed to diminish inflammation by blocking both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][12] This inhibition reduces the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation, pain, and cellular damage in UC.[1][5]

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1] In active UC, NF-κB is highly activated in the colonic mucosa.[13] 5-ASA has been shown to inhibit the activation of NF-κB.[1][14] It is thought to prevent the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[15][16] By blocking NF-κB's translocation to the nucleus, 5-ASA downregulates the expression of inflammatory mediators, thereby mitigating the inflammatory response.[1][15]

References

- 1. What is the mechanism of Balsalazide Disodium? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Balsalazide: a review of its therapeutic use in mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Balsalazide Disodium, Colazal: Drug Facts, Side Effects and Dosage [medicinenet.com]

- 6. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PathWhiz [smpdb.ca]

- 10. Balsalazide: Package Insert / Prescribing Information / MOA [drugs.com]

- 11. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Balsalazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Balsalazide Disodium: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide (B1667723) disodium (B8443419) is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used for the treatment of mildly to moderately active ulcerative colitis. Its targeted delivery system, which releases the active compound in the colon, is designed to maximize therapeutic efficacy at the site of inflammation while minimizing systemic side effects. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data.

Chemical Structure and Identification

Balsalazide disodium is the disodium salt of balsalazide. The active component, mesalamine, is linked to a carrier molecule, 4-aminobenzoyl-β-alanine, through an azo bond.

IUPAC Name: (E)-5-[[-4-[[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxybenzoic acid, disodium salt, dihydrate[1]

Chemical Formula: C₁₇H₁₃N₃Na₂O₆·2H₂O[2][3]

Molecular Weight: 437.32 g/mol (dihydrate)[2][3]

CAS Number: 150399-21-6 (dihydrate)

Structural Formula:

Physicochemical Properties

Balsalazide disodium is a stable, odorless, orange to yellow microcrystalline powder.[2][3][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Orange to yellow microcrystalline powder | [2][3][4] |

| Solubility | Freely soluble in water and isotonic saline; sparingly soluble in methanol (B129727) and ethanol; practically insoluble in other organic solvents. | [1][2][3][4] |

| Melting Point | Not specified for the disodium salt. | |

| pKa | Not specified. | |

| Sodium Content | Approximately 86 mg per 750 mg capsule. | [2][3] |

Mechanism of Action and Metabolism

Balsalazide disodium functions as a prodrug, delivering the therapeutically active mesalamine directly to the colon.[5][6] The intact molecule passes through the upper gastrointestinal tract with minimal absorption.[7] Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing equimolar quantities of mesalamine and the inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2][4]

The precise mechanism of action of mesalamine is not fully understood but is believed to be topical rather than systemic.[1][4] It is thought to exert its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways in the colonic mucosa, thereby reducing the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes from arachidonic acid.[1][6][8] Additionally, it may inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[6]

Pharmacokinetic Properties

The pharmacokinetic profile of balsalazide disodium is characterized by low systemic absorption of the parent drug and its metabolites.

| Parameter | Balsalazide | Mesalamine (5-ASA) | N-acetyl-5-ASA | Reference |

| Tmax (hours) | ~1-2 | - | - | [2] |

| Protein Binding | ≥99% | - | - | [3] |

| Urinary Recovery (% of dose) | <1% | <4% | <16% |

Experimental Protocols

In Vitro Dissolution Testing

Objective: To assess the release of balsalazide disodium from its capsule formulation under various pH conditions, simulating the gastrointestinal tract.

Methodology:

-

Apparatus: USP Apparatus 1 (basket).

-

Rotation Speed: 100 rpm.

-

Media:

-

0.1N HCl

-

pH 4.5 buffer

-

pH 6.8 buffer

-

pH 7.4 buffer

-

-

Volume: 900 mL.

-

Temperature: 37°C.

-

Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes, and until at least 80% of the labeled content is dissolved.

-

Analysis: The concentration of balsalazide in the collected samples is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[9]

Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of balsalazide and its metabolites in healthy volunteers.

Methodology:

-

Study Design: A single-dose, two-way crossover study.

-

Subjects: Healthy male and female volunteers.

-

Drug Administration: A single oral dose of balsalazide disodium (e.g., 2250 mg) is administered under fasting and fed conditions.[9]

-

Blood Sampling: Blood samples are collected at predefined time points post-dose.

-

Plasma Analysis: Plasma concentrations of balsalazide and its metabolites (mesalamine and N-acetyl-5-aminosalicylic acid) are quantified using a validated bioanalytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data.

Signaling Pathway Inhibition

The anti-inflammatory effect of mesalamine, the active metabolite of balsalazide, is mediated in part by the inhibition of the arachidonic acid cascade.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of balsalazide disodium in the treatment of mildly to moderately active ulcerative colitis. The typical adult dosage is 2.25 g (three 750 mg capsules) taken three times daily for up to 8 to 12 weeks.[10]

Conclusion

Balsalazide disodium is a well-established, colon-targeted prodrug of mesalamine. Its chemical design allows for efficient delivery of the active anti-inflammatory agent to the site of disease in ulcerative colitis, thereby optimizing the therapeutic effect and minimizing systemic exposure. The data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important therapeutic agent.

References

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. Safety and efficacy of a new 3.3 g b.i.d. tablet formulation in patients with mild-to-moderately-active ulcerative colitis: a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Balsalazide Sodium | Semantic Scholar [semanticscholar.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. medkoo.com [medkoo.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. apotex.com [apotex.com]

balsalazide prodrug activation by colonic bacteria

An In-Depth Technical Guide to the Bacterial Activation of the Prodrug Balsalazide (B1667723) in the Colon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide is a second-generation aminosalicylate prodrug designed for the targeted delivery of its active moiety, 5-aminosalicylic acid (5-ASA), to the colon. This targeted approach is crucial for the effective treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis, by maximizing local therapeutic effects while minimizing systemic side effects. The activation of balsalazide is entirely dependent on the enzymatic activity of the resident microbiota in the large intestine. This guide provides a detailed technical overview of the activation mechanism, the key bacterial enzymes involved, quantitative data on its conversion, and the experimental protocols used to elucidate this process.

Mechanism of Balsalazide Activation

Balsalazide is comprised of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via a diazo bond. This azo linkage is the key to its colon-specific delivery, as it is resistant to the digestive enzymes present in the upper gastrointestinal tract. Upon reaching the colon, the azo bond is cleaved by azoreductase enzymes produced by a variety of anaerobic bacteria. This enzymatic reduction releases the therapeutically active 5-ASA and the inert carrier molecule, which is largely unabsorbed and excreted.

Figure 1: Activation of the prodrug balsalazide by colonic bacteria.

Key Bacterial Species and Azoreductases

A diverse range of anaerobic bacteria residing in the colon are capable of producing azoreductase enzymes. These enzymes are crucial for the metabolism of various azo compounds, including balsalazide. While a broad spectrum of the gut microbiota contributes to this process, several species have been identified as being particularly efficient in azo bond cleavage.

Table 1: Bacterial Species Implicated in Balsalazide Activation

| Bacterial Phylum | Representative Species | Azoreductase Type |

| Firmicutes | Clostridium perfringens | Flavoprotein |

| Firmicutes | Eubacterium hadrum | Flavoprotein |

| Bacteroidetes | Bacteroides fragilis | Flavoprotein |

| Proteobacteria | Escherichia coli | Flavoprotein |

The azoreductases produced by these bacteria are typically flavin-dependent enzymes that utilize NADH or NADPH as electron donors to reduce the azo bond.

Quantitative Analysis of Balsalazide Activation

The efficiency of balsalazide conversion to 5-ASA is a critical factor in its therapeutic efficacy. In vivo studies have demonstrated that the majority of the administered balsalazide reaches the colon intact, where it is then extensively metabolized by the gut microbiota.

Table 2: Pharmacokinetic Parameters of Balsalazide and 5-ASA

| Parameter | Balsalazide | 5-ASA (from Balsalazide) |

| Bioavailability (Oral) | <1% | ~25% (systemic absorption from colon) |

| Time to Peak Plasma Conc. (Tmax) | ~1-2 hours | ~14 hours |

| Plasma Half-life (t1/2) | ~1.9 hours | ~9.5 hours |

| Primary Excretion Route | Feces (as metabolites) | Urine and Feces |

Data compiled from various pharmacokinetic studies.

Experimental Protocols

The investigation of balsalazide activation relies on a combination of in vitro and in vivo experimental models.

In Vitro Fermentation Model with Human Fecal Slurry

This protocol is designed to simulate the conditions of the human colon and assess the rate of balsalazide metabolism by the gut microbiota.

Figure 2: Workflow for in vitro analysis of balsalazide activation.

Methodology:

-

Fecal Slurry Preparation: A fresh fecal sample from a healthy donor is homogenized in a pre-reduced anaerobic buffer to create a 10-20% (w/v) slurry.

-

Incubation: The fecal slurry is incubated with a known concentration of balsalazide under strict anaerobic conditions at 37°C.

-

Sampling: Aliquots are collected at various time points over a 24-hour period.

-

Metabolite Extraction: The reaction is quenched, and metabolites are extracted from the aliquots.

-

Quantification: The concentrations of balsalazide and its metabolites (5-ASA and the carrier molecule) are quantified using High-Performance Liquid Chromatography (HPLC).

In Vivo Animal Models

Rodent models of colitis are often employed to study the efficacy and mechanism of action of balsalazide in a physiological setting.

Methodology:

-

Induction of Colitis: Colitis is induced in rodents (e.g., rats, mice) using agents such as dextran (B179266) sulfate (B86663) sodium (DSS) or trinitrobenzenesulfonic acid (TNBS).

-

Drug Administration: Balsalazide is administered orally to the colitis-induced animals.

-

Assessment of Efficacy: Disease activity is monitored daily. At the end of the study, colonic tissues are collected for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

-

Pharmacokinetic Analysis: Blood and tissue samples can be collected to determine the concentrations of balsalazide and 5-ASA.

Downstream Signaling Pathways of 5-ASA

The anti-inflammatory effects of 5-ASA are mediated through the modulation of several key signaling pathways involved in the inflammatory cascade. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.

Figure 3: Inhibition of the NF-κB signaling pathway by 5-ASA.

By inhibiting the IKK complex, 5-ASA prevents the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Balsalazide serves as an exemplary model of a colon-targeted prodrug, leveraging the metabolic capabilities of the gut microbiota for its activation. Its efficacy is a direct result of the efficient cleavage of its azo bond by bacterial azoreductases, leading to high local concentrations of the anti-inflammatory agent 5-ASA in the colon. A thorough understanding of this activation mechanism, the involved bacterial enzymes, and the downstream molecular effects of 5-ASA is paramount for the development of next-generation therapies for inflammatory bowel disease.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Balsalazide Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide (B1667723) sodium is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) utilized in the management of mildly to moderately active ulcerative colitis.[1][2] Administered as its disodium (B8443419) dihydrate salt, balsalazide is designed for targeted delivery to the colon. Upon reaching the large intestine, bacterial azoreductases cleave the molecule, releasing the therapeutically active 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1] The localized action of 5-ASA on the colonic mucosa is responsible for its anti-inflammatory effects. This technical guide provides a comprehensive overview of the core physical and chemical properties of balsalazide sodium, detailed experimental methodologies for their characterization, and a summary of its mechanism of action.

Physical and Chemical Properties

This compound is presented as a stable, odorless, orange to yellow microcrystalline powder.[3] The quantitative physicochemical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (E)-5-[[-4-[[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxybenzoic acid, disodium salt, dihydrate | [4] |

| Molecular Formula | C₁₇H₁₃N₃Na₂O₆·2H₂O | [2] |

| Molecular Weight | 437.31 g/mol | [2][5] |

| Appearance | Orange to yellow microcrystalline powder | [3] |

| Melting Point | >350°C | [4] |

| Solubility | Freely soluble in water and isotonic saline; sparingly soluble in methanol (B129727) and ethanol; practically insoluble in other organic solvents. | [1][6] |

| UV-Vis λmax | 358 nm in double distilled water; 454 nm in 0.1 N NaOH; 456 nm at pH 12; 509 nm and 790 nm in colorimetric assays. | [7][8] |

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of balsalazide reveals key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3371 and 3039 | O-H and N-H stretching | [4] |

| 1705 and 1699 | C=O stretching | [4] |

| 1634 | C=O amide stretching | [4] |

| 1590 and 1538 | C=C aromatic stretching | [4] |

| 1464 and 1404 | Aliphatic C-H stretching | [4] |

| 1229 | C-N stretching | [4] |

| 1073 | C-O stretching | [4] |

| 773 and 738 | Ar-H out-of-plane bending | [4] |

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum provides detailed structural information.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 8.04 | s | [4] | ||

| 7.67 | d (J=8.2 Hz) | [4] | ||

| 7.62 | d (J=9.2 Hz) | [4] | ||

| 7.53 | d (J=8.2 Hz) | [4] | ||

| 6.84 | d (J=8.9 Hz) | [4] | ||

| 3.57 | t (J=7.1 Hz) | [4] | ||

| 2.53 | t (J=7.2 Hz) | [4] | ||

| Solvent: D₂O, Frequency: 400 MHz |

Experimental Protocols

pKa Determination: Potentiometric Titration for Sparingly Soluble Drugs

Due to the limited solubility of many active pharmaceutical ingredients (APIs), a cosolvent potentiometric titration method is often employed.[9][10]

Objective: To determine the apparent ionization constants (pKa) of balsalazide.

Methodology:

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[11]

-

Sample Preparation:

-

Titration Procedure:

-

Transfer a known volume of the sample solution (e.g., 20 mL of a 1mM solution) into a reaction vessel equipped with a magnetic stirrer.[11]

-

Purge the solution with nitrogen to remove dissolved gases.[11]

-

Immerse the calibrated pH electrode into the solution.

-

Make the solution acidic (pH 1.8-2.0) with a standardized titrant (e.g., 0.1 M HCl).[11]

-

Titrate the solution by gradual addition of a standardized basic titrant (e.g., 0.1 M NaOH).[11]

-

Continuously monitor and record the pH after each incremental addition of the titrant. Ensure pH readings are stable (drift < 0.01 pH units/minute) before recording.[11]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Identify the inflection points on the curve, which correspond to the dissociation of the acidic or basic functional groups.

-

Calculate the pKa values from these inflection points. For sparingly soluble compounds, this process is repeated in several cosolvent mixtures, and the aqueous pKa is determined by extrapolation to zero cosolvent concentration using methods like the Yasuda-Shedlovsky plot.[12]

-

UV-Visible Spectrophotometry

Objective: To determine the wavelength of maximum absorbance (λmax) and quantify this compound in a given solvent.

Methodology:

-

Instrument Preparation: Switch on the UV-Visible spectrophotometer and allow it to stabilize for at least 15 minutes.[13]

-

Sample Preparation:

-

Measurement Procedure:

-

Set the desired wavelength range for scanning (e.g., 200-500 nm).[7]

-

Rinse both the reference and sample cuvettes with the blank solution (the solvent used for sample preparation) multiple times.[13]

-

Fill the cuvettes with the blank solution and perform a baseline correction (autozero).

-

Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.

-

Place the cuvettes in their respective holders and record the absorbance spectrum to identify the λmax.[7]

-

Measure the absorbance of each dilution at the determined λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration.

-

Determine the linearity (correlation coefficient, R²) of the method within the tested concentration range.[8]

-

FT-IR Spectroscopy using KBr Pellet Method

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology:

-

Equipment and Material Preparation:

-

Ensure all equipment (agate mortar and pestle, pellet die set) is thoroughly cleaned with a solvent like acetone (B3395972) and completely dried, often in a low-temperature oven, to eliminate moisture.[3][14]

-

Use spectroscopy-grade potassium bromide (KBr), dried in an oven and stored in a desiccator to prevent moisture absorption, which can interfere with the spectrum.[15][16]

-

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder. The sample concentration in KBr should be around 0.2% to 1%.[14][17]

-

First, grind the this compound sample in the agate mortar to a fine powder to reduce particle size and minimize light scattering.[3]

-

Add the KBr powder to the mortar and gently but thoroughly mix with the sample to ensure a homogenous mixture.[3]

-

-

Pellet Formation:

-

Assemble the pellet die. Transfer the KBr-sample mixture into the die.

-

Place the die in a hydraulic press. If using a vacuum die, apply a vacuum for a few minutes to remove trapped air and moisture.[14]

-

Apply pressure (typically 8-10 tons for a 13 mm die) and hold for 1-2 minutes. This allows the KBr to cold-flow and form a transparent, glass-like disc.[3][17]

-

-

Spectral Analysis:

-

Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR instrument.

-

Acquire a background spectrum using a blank KBr pellet.[16]

-

Acquire the sample spectrum. The instrument will ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Visualizations: Workflows and Signaling Pathways

This compound Mechanism of Action

Balsalazide acts as a prodrug, delivering its active metabolite, mesalamine (5-ASA), directly to the colon. There, 5-ASA exerts its anti-inflammatory effects through multiple pathways. It is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1] Additionally, it may modulate the IL-6/STAT3 signaling pathway.[18]

Caption: Mechanism of action of this compound.

Experimental Workflow: FT-IR KBr Pellet Preparation

The preparation of a high-quality KBr pellet is critical for obtaining a clear and accurate FT-IR spectrum. The workflow involves careful sample preparation, mixing, and pressing to create an optically transparent disc.

Caption: Experimental workflow for FT-IR KBr pellet preparation.

References

- 1. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Colazal | C17H17N3Na2O8 | CID 135414247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Balsalazide [orgspectroscopyint.blogspot.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. rjptonline.org [rjptonline.org]

- 8. benchchem.com [benchchem.com]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. eurjchem.com [eurjchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

- 14. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 15. scienceijsar.com [scienceijsar.com]

- 16. shimadzu.com [shimadzu.com]

- 17. pelletpressdiesets.com [pelletpressdiesets.com]

- 18. medchemexpress.com [medchemexpress.com]

The Pivotal Role of Gut Microbiota Azoreductases in the Metabolism of Balsalazide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide (B1667723) is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Its efficacy hinges on a fascinating interplay with the gut microbiome. This technical guide delves into the core of this interaction: the metabolic activation of the prodrug balsalazide by azoreductase enzymes produced by the intestinal microbiota. Understanding this process at a molecular and quantitative level is paramount for optimizing existing therapies and innovating future colon-targeted drug delivery systems.

Balsalazide is ingeniously designed to traverse the upper gastrointestinal tract intact, safeguarding the active therapeutic agent, 5-aminosalicylic acid (5-ASA or mesalamine), from premature absorption and systemic side effects.[2] Upon reaching the colon, a rich ecosystem of anaerobic bacteria, it encounters a class of enzymes known as azoreductases. These enzymes catalyze the reductive cleavage of the azo bond in balsalazide, liberating 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[3] The localized release of 5-ASA allows for its potent anti-inflammatory effects to be concentrated at the site of colonic inflammation.[2]

This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying biochemical pathways governing the metabolism of balsalazide by gut microbial azoreductases.

Quantitative Data on Balsalazide Metabolism

The efficiency of balsalazide activation is a function of the metabolic capacity of an individual's gut microbiota. This capacity can be quantified through various in vitro and enzymatic assays.

Table 1: Comparative In Vitro Metabolism of Azo-Bonded Prodrugs in Human Fecal Slurry

| Prodrug | Half-life (t½) in Pooled Fecal Slurry (minutes) |

| Sulfasalazine | 32.8 |

| Balsalazide | 80.9 |

| Olsalazine | 145.1 |

Data from an in vitro study simulating the colonic environment, indicating that the chemical structure of the prodrug, beyond the azo bond itself, influences the rate of metabolism by gut microbiota.[4]

Table 2: Kinetic Parameters of Pseudomonas aeruginosa Azoreductase (paAzoR1) with Balsalazide

| Enzyme | Substrate | Specificity Constant (kcat/Km) (mM⁻¹s⁻¹) |

| Wild-type paAzoR1 | Balsalazide | 373 |

| Y131F mutant paAzoR1 | Balsalazide | 234 (~40% decrease) |

| Wild-type paAzoR1 | Methyl Red | 137 |

| Y131F mutant paAzoR1 | Methyl Red | 429 (~3-fold increase) |

These data highlight the substrate specificity of a particular bacterial azoreductase for balsalazide and demonstrate how a single amino acid mutation can significantly alter this specificity. The study identifies Tyr131 as a key residue in the active site of paAzoR1 for the efficient metabolism of balsalazide.[5]

Biochemical Pathway of Balsalazide Metabolism

The metabolic activation of balsalazide is a reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by FMN-dependent NADH-azoreductases, which are abundant in the anaerobic environment of the colon. The generally accepted mechanism is a Ping Pong Bi Bi mechanism.[6]

Experimental Protocols

In Vitro Metabolism of Balsalazide using Human Fecal Slurries

This protocol provides a method for assessing the rate of balsalazide metabolism by a mixed population of gut bacteria.

Materials:

-

Fresh human fecal samples from healthy donors

-

Anaerobic phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Balsalazide stock solution

-

Anaerobic chamber or system

-

Incubator

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh fecal samples (1:5 w/v) in anaerobic phosphate buffer to create a fecal slurry.

-

Incubation: Add balsalazide stock solution to the fecal slurry to a final concentration of, for example, 100 µM. Incubate the mixture under anaerobic conditions at 37°C with gentle shaking.

-

Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the incubation mixture.

-

Reaction Quenching: Immediately quench the enzymatic reaction in the collected aliquots by adding an equal volume of ice-cold acetonitrile (B52724).

-

Sample Preparation: Centrifuge the quenched samples to pellet solids. Collect the supernatant for analysis.

-

Analysis: Quantify the concentrations of balsalazide and its metabolite, mesalamine, using a validated HPLC-MS/MS method.

-

Data Analysis: Plot the concentration of balsalazide over time to determine the degradation rate and calculate the half-life.

Azoreductase Activity Assay with Purified Enzyme

This protocol is for determining the kinetic parameters of a purified bacterial azoreductase with balsalazide as the substrate.

Materials:

-

Purified azoreductase enzyme

-

Balsalazide solutions of varying concentrations

-

NADH or NADPH stock solution

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing the reaction buffer and a fixed concentration of NADH or NADPH (e.g., 200 µM).

-

Substrate Addition: Add varying concentrations of balsalazide to the wells.

-

Enzyme Addition: Initiate the reaction by adding a fixed amount of the purified azoreductase.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (for NADH/NADPH oxidation) over time at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance change. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

HPLC-MS/MS Quantification of Balsalazide and Mesalamine

This protocol outlines a general method for the simultaneous quantification of balsalazide and its primary metabolite, mesalamine.

Instrumentation:

-

HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive or negative, optimized for the analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for balsalazide, mesalamine, and an internal standard must be determined and optimized.

Sample Preparation:

-

Protein Precipitation: To 100 µL of sample (e.g., supernatant from fecal slurry incubation), add 300 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex and Centrifuge: Vortex the mixture and centrifuge to pellet precipitated proteins.

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

Key Bacterial Species and Their Azoreductases

A diverse range of gut bacteria possess azoreductase activity. While many species can contribute to balsalazide metabolism, some are considered more significant.

-

Clostridium species: This genus is known to produce high levels of azoreductase activity in the human colon.[7]

-

Pseudomonas aeruginosa: Several azoreductases have been identified and characterized from this species, with some showing high specificity for balsalazide.[7]

-

Bacteroides species: As a dominant genus in the gut microbiota, Bacteroides are likely significant contributors to the overall azoreductase activity.

-

Enterococcus faecalis: This species also harbors azoreductase enzymes.

Conclusion

The metabolism of balsalazide by gut microbial azoreductases is a prime example of how the host microbiome can be harnessed for targeted drug delivery. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate this crucial interaction. A deeper understanding of the specific bacterial species and their enzymes involved, as well as the factors influencing their activity, will pave the way for personalized medicine approaches in the treatment of IBD and the design of next-generation, microbiota-activated therapeutics.

References

- 1. Balsalazide: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of tyrosine 131 in the active site of paAzoR1, an azoreductase with specificity for the inflammatory bowel disease prodrug balsalazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of Balsalazide: A Technical Guide to its Modulation of Anti-Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balsalazide (B1667723) is a second-generation aminosalicylate prodrug designed for the targeted delivery of its active therapeutic moiety, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon.[1][2] Indicated for the treatment of mildly to moderately active ulcerative colitis, its clinical efficacy is rooted in the local anti-inflammatory actions of 5-ASA.[3][4] This technical guide provides an in-depth exploration of the molecular pathways modulated by balsalazide's active component. It details the drug's impact on key inflammatory cascades, including the inhibition of nuclear factor-kappa B (NF-κB) and the arachidonic acid pathways, alongside the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This document synthesizes quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for investigating its mechanism of action, and provides visual diagrams of the core signaling pathways to offer a comprehensive resource for the scientific community.

Introduction: Prodrug Design and Colonic Activation

Balsalazide is structurally composed of 5-ASA linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[3] This design ensures that the drug remains intact during its transit through the upper gastrointestinal tract, minimizing systemic absorption and associated side effects.[3][5] Upon reaching the colon, commensal gut bacteria produce azoreductase enzymes that cleave the azo bond, releasing equimolar quantities of mesalamine directly at the site of inflammation.[6][7] The therapeutic effects of balsalazide are therefore attributable to the local actions of mesalamine on the colonic mucosa.

Modulation of Key Anti-Inflammatory Signaling Pathways

Mesalamine, the active metabolite of balsalazide, exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key signaling pathways implicated in the pathogenesis of inflammatory bowel disease.

Inhibition of the Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In inflammatory bowel disease, its hyperactivity leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[6] Mesalamine has been shown to inhibit this pathway. The mechanism involves preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB (p65/p50 heterodimer) in the cytoplasm. By stabilizing IκB-α, mesalamine blocks the nuclear translocation of the p65 subunit, thereby preventing the transcription of NF-κB target genes.[7][8] Studies combining balsalazide with parthenolide (B1678480), another NF-κB inhibitor, have demonstrated a synergistic suppression of p65 nuclear translocation and IκB-α phosphorylation.[7][9]

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

PPAR-γ is a nuclear hormone receptor highly expressed in colonic epithelial cells that plays a crucial role in regulating inflammation and cell differentiation.[10] Mesalamine acts as a ligand for PPAR-γ, inducing its activation.[10][11] This activation leads to several anti-inflammatory outcomes. Activated PPAR-γ can transrepress the activity of other pro-inflammatory transcription factors, including NF-κB. Furthermore, PPAR-γ activation has been linked to the induction of apoptosis in colon cancer cells and the upregulation of the tumor suppressor gene PTEN, which negatively regulates the pro-survival PI3K/Akt signaling pathway.[11][12][13]

Inhibition of Arachidonic Acid Metabolism

In patients with ulcerative colitis, there is an increased mucosal production of arachidonic acid metabolites, which are potent inflammatory mediators.[14] This occurs via two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostanoids (prostaglandins, thromboxanes), and the lipoxygenase (LOX) pathway, which produces leukotrienes and hydroxyeicosatetraenoic acids. Mesalamine is believed to diminish inflammation by non-selectively blocking both the COX and LOX enzymes, thereby reducing the local concentration of these pro-inflammatory eicosanoids in the colon.[6][14]

Quantitative Data Summary

Pharmacokinetic Profile

The pharmacokinetic parameters of balsalazide and its metabolites are characterized by low systemic absorption of the parent drug and targeted release of the active moiety in the colon.

Table 1: Pharmacokinetic Parameters for Balsalazide and its Metabolites in Healthy Adults

| Parameter | Balsalazide | Mesalamine (5-ASA) | N-Ac-5-ASA |

|---|---|---|---|

| Tmax (median, hours) | 0.5 - 2.0 | 12.0 - 24.0 | 12.0 - 24.0 |

| Terminal Half-life (hours) | 1.9 | 9.5 | 10.5 |

| Urinary Excretion (% of dose) | ~0.16% | ~4.6% | ~15.6% |

| Plasma Protein Binding | ≥99% | - | - |

(Data compiled from multiple studies in healthy volunteers; values are representative and subject to inter-individual variability).[3][5][6][14]

Clinical Efficacy in Ulcerative Colitis

Clinical trials have demonstrated the efficacy of balsalazide in treating active, mild-to-moderate ulcerative colitis, often showing superiority or a more rapid onset of action compared to mesalamine formulations.

Table 2: Comparative Clinical Efficacy Data

| Study Outcome | Balsalazide (6.75 g/day ) | Balsalazide (2.25 g/day ) | Mesalamine (2.4 g/day ) | P-value |

|---|---|---|---|---|

| Improvement in Rectal Bleeding (8 wks) | 64.7% | 32.4% | - | < 0.006 |

| Improvement in Stool Frequency (8 wks) | 58.8% | 29.4% | - | < 0.006 |

| Improvement in Sigmoidoscopic Score (8 wks) | 78.9% | 52.5% | - | < 0.015 |

| Improvement in Sigmoidoscopic Score (2 wks) | 54.7% | - | 29.4% | = 0.006 |

(Data from a multicenter, randomized, double-blind study).[15]

Table 3: Clinical Remission Rates in Maintenance Therapy (26 weeks)

| Treatment Group | Clinical Remission Rate | P-value (vs Low Dose Balsalazide) |

|---|---|---|

| Balsalazide (3.0 g twice daily) | 77.5% | - |

| Balsalazide (1.5 g twice daily) | 43.8% | 0.006 |

| Mesalamine (0.5 g three times daily) | 56.8% | NS |

(Data from a double-blind, multicenter, randomized trial).[16]

Preclinical Anti-inflammatory Effects

Studies using animal models of colitis provide quantitative evidence of balsalazide's effect on biomarkers of inflammation and oxidative stress.

Table 4: Effect of Balsalazide on Colonic Markers in DSS-Induced Colitis in Mice

| Marker | DSS Control Group | Balsalazide-Treated Group | Outcome |

|---|---|---|---|

| Malondialdehyde (MDA) | Increased | Significantly Decreased | Reduction in lipid peroxidation |

| Myeloperoxidase (MPO) | Increased | Significantly Decreased | Reduction in neutrophil infiltration |

| Superoxide Dismutase (SOD) | Decreased | Significantly Increased | Restoration of antioxidant defense |

| Glutathione Peroxidase (GSH-Px) | Decreased | Significantly Increased | Restoration of antioxidant defense |

(Qualitative summary of significant changes reported in the study).[17]

Detailed Experimental Protocols

Protocol: Western Blotting for NF-κB p65 Nuclear Translocation

This protocol is adapted from studies investigating the effect of balsalazide and parthenolide on NF-κB signaling in HCT116 human colorectal cancer cells.[7]

-

Cell Culture and Treatment: Culture HCT116 cells in appropriate media (e.g., McCoy's 5A) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. Treat cells with desired concentrations of balsalazide, parthenolide, or a combination for 24 hours.

-

Nuclear and Cytosolic Fractionation:

-

Wash treated cells with ice-cold PBS (pH 7.4) and collect by centrifugation (e.g., 1,200 rpm for 5 minutes).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, MgCl₂, KCl, DTT, and a protease inhibitor cocktail) and incubate on ice.

-

Lyse the cells using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Centrifuge the lysate at high speed (e.g., 13,000 rpm) at 4°C to pellet the nuclei. The supernatant contains the cytosolic fraction.

-

Wash the nuclear pellet and resuspend in a nuclear extraction buffer (high salt buffer containing HEPES, NaCl, EDTA, DTT, and protease inhibitors).

-

-

Protein Quantification: Determine the protein concentration of both cytosolic and nuclear extracts using a standard method (e.g., Bradford or BCA assay).

-

SDS-PAGE and Electrotransfer:

-

Denature 20-40 µg of protein from each fraction by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the NF-κB p65 subunit overnight at 4°C. Use antibodies specific for loading controls (e.g., β-actin for cytosolic fraction, Lamin B for nuclear fraction) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify band intensity using densitometry software.

Protocol: Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice

This protocol is a generalized model for inducing acute colitis to test the efficacy of anti-inflammatory agents like balsalazide.[17][18]

-

Animal Model: Use 6-8 week old mice (e.g., C57BL/6 strain). Acclimatize animals for at least one week before the experiment.

-

Induction of Colitis:

-

Prepare a 3-5% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in autoclaved drinking water.

-

Provide the DSS solution as the sole source of drinking water to the experimental groups for 5-7 consecutive days. The control group receives regular autoclaved water.

-

-

Treatment:

-

Administer balsalazide or vehicle control to the respective groups daily via oral gavage. Dosing can begin concurrently with DSS administration or as a pre-treatment. A typical dose might be in the range of 100-400 mg/kg.[17]

-

-

Monitoring and Assessment:

-

Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool (e.g., using a Hemoccult test).

-

Calculate a Disease Activity Index (DAI) score based on these parameters (e.g., a scale of 0-4 for each, summed for a total score).

-

-

Sample Collection and Analysis (at study endpoint):

-

Euthanize mice and dissect the entire colon from the cecum to the anus.

-

Measure colon length and weight.

-

Fix a distal segment of the colon in 10% buffered formalin for histological analysis (H&E staining) to assess tissue damage, inflammatory cell infiltration, and crypt architecture.

-

Homogenize another segment of the colon to prepare lysates for biochemical assays, such as Myeloperoxidase (MPO) activity (to quantify neutrophil infiltration) and cytokine levels (e.g., TNF-α, IL-6) via ELISA.

-

Conclusion

Balsalazide functions as an effective colon-targeted delivery system for mesalamine, a potent anti-inflammatory agent. Its therapeutic efficacy in ulcerative colitis is driven by the multifaceted molecular actions of 5-ASA. By concurrently inhibiting the pro-inflammatory NF-κB and arachidonic acid pathways while activating the anti-inflammatory PPAR-γ pathway, mesalamine effectively attenuates the complex inflammatory cascade within the colonic mucosa. The data summarized herein underscore the robust, localized anti-inflammatory profile of balsalazide, providing a strong mechanistic rationale for its use as a first-line therapy for mild-to-moderate ulcerative colitis. This guide serves as a foundational resource for further research into the nuanced mechanisms of aminosalicylates and the development of next-generation therapies for inflammatory bowel disease.

References

- 1. Table 2 from Table 1: Plasma Pharmacokinetics for Balsalazide and Key Metabolites (5—ASA and N-Ac-5- ASA) with Administration of COLAZAL Following a Fast, a High-Fat Meal, and Drug Contents | Semantic Scholar [semanticscholar.org]

- 2. Balsalazide: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. acpjournals.org [acpjournals.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 7. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Combined Parthenolide and Balsalazide Have Enhanced Antitumor Efficacy Through Blockade of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant Properties of Mesalamine in Colitis Inhibit Phosphoinositide 3-Kinase Signaling in Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant properties of mesalamine in colitis inhibit phosphoinositide 3-kinase signaling in progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Balsalazide's Modulation of the IL-6/STAT3 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide (B1667723) is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an established anti-inflammatory agent for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] While its therapeutic efficacy is well-documented, the precise molecular mechanisms underpinning its action are still being elucidated. Emerging evidence points towards the regulation of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway as a key component of balsalazide's therapeutic effect. This pathway is a critical driver of inflammation and cell proliferation and is frequently dysregulated in IBD and colitis-associated cancer.[3][4][5] This technical guide provides an in-depth overview of the current understanding of how balsalazide modulates the IL-6/STAT3 pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The IL-6/STAT3 Signaling Pathway in Inflammatory Bowel Disease

The IL-6/STAT3 signaling cascade is a central pathway in the immune response and is crucial for the transition from acute to chronic inflammation. In the context of IBD, elevated levels of the pro-inflammatory cytokine IL-6 are a common finding in the plasma and mucosa of patients.[6][7] IL-6 binds to its receptor (IL-6R), leading to the recruitment and activation of the Janus kinase (JAK) family of tyrosine kinases. JAKs then phosphorylate STAT3 at the tyrosine 705 residue.[4] This phosphorylation event causes STAT3 to form homodimers, which then translocate to the nucleus. In the nucleus, p-STAT3 acts as a transcription factor, upregulating the expression of genes involved in cell survival, proliferation, and further inflammation.[4][8] Persistent activation of this pathway in the intestinal epithelium is associated with chronic inflammation, breakdown of the epithelial barrier, and an increased risk of developing colitis-associated cancer.[4][9]

Balsalazide's Regulatory Role

Balsalazide, by delivering its active moiety 5-ASA to the colon, exerts a localized anti-inflammatory effect.[1][10] Studies have demonstrated that treatment with balsalazide can suppress the IL-6/STAT3 pathway. In a preclinical model of colitis-associated carcinogenesis, balsalazide administration led to a notable decrease in the protein levels of IL-6 and a reduction in the phosphorylated, active form of STAT3 (p-STAT3) in the colon tissue.[4][11] This suggests that a key mechanism of action for balsalazide is the interruption of this pro-inflammatory signaling cascade.

Data Presentation

The following tables summarize the quantitative and qualitative data from preclinical and clinical studies on the effect of balsalazide and its active component, mesalamine, on the IL-6/STAT3 signaling pathway.

Table 1: Preclinical Data on Balsalazide's Effect on IL-6 and p-STAT3 in a Colitis-Associated Cancer Mouse Model

| Treatment Group | Analyte | Outcome | Significance | Reference |

| Balsalazide (BSZ) | IL-6 protein in colon tissue | Decreased compared to the colitis-associated cancer (CAC) group | P < 0.05 | [4][11] |

| Balsalazide (BSZ) | p-STAT3 protein in colon tissue | Lower expression compared to the CAC group | Not specified | [4][11] |

Table 2: Clinical Data on Mesalamine's Effect on IL-6 and STAT-3 in Ulcerative Colitis Patients

| Treatment Group | Analyte | Baseline (Mean ± SD) | After 6 Months (Mean ± SD) | Significance | Reference |

| Mesalamine + Pentoxifylline | Serum IL-6 (pg/mL) | 15.6 ± 1.2 | 8.8 ± 0.6 | P < 0.001 | [12] |

| Mesalamine + Placebo | Serum IL-6 (pg/mL) | 15.8 ± 1.1 | 13.9 ± 0.8 | P < 0.001 | [12] |

| Mesalamine + Pentoxifylline | STAT-3 Gene Expression (fold change) | 1.0 (normalized) | 0.5 ± 0.04 | P < 0.001 | [12] |

| Mesalamine + Placebo | STAT-3 Gene Expression (fold change) | 1.0 (normalized) | 0.8 ± 0.03 | P < 0.001 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of balsalazide's effect on the IL-6/STAT3 pathway.

Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS) Induced Colitis-Associated Cancer Model in Mice

This is a widely used model to recapitulate the progression from chronic inflammation to colorectal cancer.[10][13][14]

-

Animal Model: C57BL/6 mice are commonly used.

-

Initiation: A single intraperitoneal (IP) injection of AOM (10-12.5 mg/kg body weight) is administered. AOM is a procarcinogen that induces DNA mutations in the colonic epithelium.[10][13]

-

Promotion of Inflammation: After a recovery period of 5-7 days, chronic colitis is induced by administering DSS (typically 1.5-3% w/v) in the drinking water for 5-7 consecutive days.[10][13]

-

Cycles: The DSS administration is followed by a recovery period of 14-16 days with regular drinking water. This cycle of DSS and recovery is typically repeated two more times to establish chronic inflammation.[10]

-

Endpoint: Mice are monitored for weight loss and signs of colitis. The typical experimental endpoint is between 10 to 16 weeks after the initial AOM injection, at which point colon tissues are collected for analysis.[10]

Western Blot Analysis for p-STAT3 and Total STAT3

This technique is used to quantify the levels of specific proteins in tissue or cell lysates.[6][15][16]

-

Sample Preparation: Colon tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysates is determined using a BCA assay.[16]

-

SDS-PAGE: 20-30 µg of protein per sample are loaded onto a 10% SDS-polyacrylamide gel and separated by electrophoresis.[15]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[15]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) or total STAT3, typically at a 1:1000 dilution in blocking buffer.[6][15]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[15]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[15]

-

Quantification: Band intensities are quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the level of STAT3 activation. A loading control, such as β-actin or GAPDH, is used to normalize for protein loading.[16]

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[3][17][18]

-

Sample Preparation: Colon tissue homogenates or serum samples are prepared. Tissue lysates should be diluted at least 5-fold with a sample diluent buffer.[3]

-

Assay Procedure:

-

A 96-well plate pre-coated with a capture antibody specific for mouse IL-6 is used.

-

Standards and samples are added to the wells and incubated for 1-2.5 hours at room temperature to allow the IL-6 to bind to the immobilized antibody.[3][18]

-

The wells are washed, and a biotinylated detection antibody specific for IL-6 is added and incubated for 1 hour.[3][18]

-

After another wash step, a streptavidin-HRP conjugate is added and incubated for 45 minutes.[3][18]

-

The wells are washed again, and a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, which develops a color in proportion to the amount of IL-6 present.[3][18]

-

The reaction is stopped with the addition of a stop solution, and the absorbance is read at 450 nm using a microplate reader.[3]

-

-

Quantification: The concentration of IL-6 in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of recombinant IL-6.[3]

Visualizations

Signaling Pathway Diagram

Caption: The IL-6/STAT3 signaling pathway and proposed inhibitory action of Balsalazide.

Experimental Workflow Diagram

Caption: Workflow for investigating Balsalazide's effect on the IL-6/STAT3 pathway in vivo.

Logical Relationship Diagram

Caption: Logical flow of Balsalazide's mechanism of action on the IL-6/STAT3 pathway.

Conclusion

The available evidence strongly suggests that the modulation of the IL-6/STAT3 signaling pathway is a significant component of balsalazide's therapeutic action in inflammatory bowel disease. By reducing the levels of the pro-inflammatory cytokine IL-6 and inhibiting the activation of the key transcription factor STAT3, balsalazide can mitigate the chronic inflammation that drives the pathology of ulcerative colitis and reduces the risk of colitis-associated cancer. Further research is warranted to fully delineate the direct molecular interactions between 5-ASA and the components of this pathway, which could pave the way for the development of more targeted therapies for IBD. This technical guide provides a foundational understanding for researchers and drug development professionals working in this critical area of gastroenterology.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. STAT3 Is Necessary for Proliferation and Survival in Colon Cancer–Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.abcam.com [content.abcam.com]

- 4. Suppression of colitis-associated carcinogenesis through modulation of IL-6/STAT3 pathway by balsalazide and VSL#3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. d-nb.info [d-nb.info]

- 7. IL-6/STAT3 signaling pathway regulates the proliferation and damage of intestinal epithelial cells in patients with ulcerative colitis via H3K27ac - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Pentoxifylline in patients with ulcerative colitis treated with mesalamine by modulation of IL-6/STAT3, ZO-1, and S1P pathways: a randomized controlled double-blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AOM/DSS Induced Colitis-Associated Colorectal Cancer in 14-Month-Old Female Balb/C and C57/Bl6 Mice—A Pilot Study | MDPI [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. elkbiotech.com [elkbiotech.com]

- 18. raybiotech.com [raybiotech.com]

An In-depth Technical Guide to the Solubility and Dissolution Profile of Balsalazide Disodium Dihydrate

Introduction

Balsalazide (B1667723) disodium (B8443419) dihydrate is a second-generation aminosalicylate prodrug, primarily utilized for the treatment of mildly to moderately active ulcerative colitis.[1][2] Its efficacy hinges on its unique formulation, designed for targeted delivery to the colon. This colon-specific action minimizes systemic absorption and releases the active therapeutic agent, mesalamine (5-aminosalicylic acid or 5-ASA), directly at the site of inflammation.[2][3] Such a targeted approach enhances the therapeutic effect while mitigating systemic side effects commonly associated with aminosalicylates.[2]

This technical guide offers a comprehensive examination of the critical physicochemical properties of balsalazide disodium dihydrate, with a particular focus on its solubility and dissolution characteristics. Understanding these properties is paramount for researchers, scientists, and drug development professionals involved in the formulation and optimization of colon-targeted drug delivery systems.

Physicochemical Properties of Balsalazide Disodium Dihydrate

Balsalazide disodium dihydrate is presented as a stable, odorless, orange to yellow microcrystalline powder.[2][4] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Chemical Name | (E)-5-[[4-[[(2-Carboxyethyl)amino]carbonyl] phenyl]azo]-2-hydroxybenzoic acid, disodium salt, dihydrate | [5] |

| Molecular Formula | C₁₇H₁₃N₃Na₂O₆·2H₂O | [2][5] |

| Molecular Weight | 437.31 g/mol | [2][5] |

| CAS Number | 150399-21-6 | [6] |

| Appearance | Yellow to orange crystalline powder | [5] |

| LogP | 1.3 | [3] |

Solubility Profile

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. For a colon-targeted drug like balsalazide, the solubility profile across the physiological pH range of the gastrointestinal tract is of utmost importance.

Balsalazide disodium is a prodrug that is designed to be delivered intact to the colon.[7] In the colon, bacterial azoreduction cleaves the molecule to release the therapeutically active mesalamine and the inert carrier moiety, 4-aminobenzoyl-β-alanine.[5][7] The solubility of the intact balsalazide disodium dihydrate in different media is a key factor in ensuring it does not prematurely dissolve and get absorbed in the upper gastrointestinal tract.

pH-Dependent Solubility

While specific quantitative data on the pH-solubility profile of balsalazide disodium dihydrate is not extensively published, its chemical structure as a disodium salt of a dicarboxylic acid suggests a significant dependence on pH. It is anticipated to have higher solubility in neutral to alkaline environments and reduced solubility in acidic conditions. This characteristic is advantageous for its intended therapeutic action, as the acidic environment of the stomach helps to keep the drug in its less soluble form, preventing premature dissolution.

Solubility in Various Solvents

The solubility of balsalazide disodium dihydrate in commonly used solvents is summarized below. This information is crucial for the development of appropriate analytical methods and for understanding its behavior in different formulation systems.

| Solvent | Solubility | Reference |

| Water | Freely soluble (≥87 mg/mL) | [4][5][8] |

| Isotonic Saline | Freely soluble | [4][5] |

| DMSO | Freely soluble (≥87 mg/mL) | [5][8] |

| Methanol | Sparingly soluble | [4][5] |

| Ethanol | Sparingly soluble / Insoluble | [4][5][8] |

| Other Organic Solvents | Practically insoluble | [4][5] |

Dissolution Profile

The dissolution profile of a solid dosage form provides critical information about the rate and extent to which the active pharmaceutical ingredient (API) becomes available for absorption. For balsalazide, which is formulated for colon-targeted delivery, the dissolution test is designed to ensure that the drug is not released in the stomach or small intestine but is available for dissolution and subsequent bacterial activation in the colon.[9][10]

In Vitro Dissolution Testing Conditions

The U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) have established specific guidelines for the in vitro dissolution testing of balsalazide disodium capsules. These conditions are designed to simulate the transit of the dosage form through the gastrointestinal tract.

| Parameter | Condition | Reference |

| Apparatus | USP Apparatus 1 (basket) or USP Apparatus 2 (paddle) | [7][11][12] |

| Rotation Speed | 100 rpm (Apparatus 1) or 50 rpm (Apparatus 2) | [10][11][12] |

| Dissolution Media | 0.1N HCl, pH 4.5 buffer, pH 6.8 buffer, pH 7.4 buffer | [11] |

| Volume | 900 mL | [11] |

| Temperature | 37 ± 0.5 °C | [10][11] |

| Sampling Times | 5, 10, 15, 20, 30, 45, 60 minutes, and until at least 80% of the labeled content is dissolved | [11] |

These multi-stage dissolution tests, employing buffers with varying pH, are crucial for evaluating the performance of enteric-coated or delayed-release formulations of balsalazide, ensuring the integrity of the dosage form in acidic conditions and its subsequent dissolution at the higher pH of the lower gastrointestinal tract.[9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of solubility and dissolution.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a commonly accepted technique for determining the equilibrium solubility of a drug substance.

Objective: To determine the saturation solubility of balsalazide disodium dihydrate in a specific medium at a controlled temperature.

Materials:

-

Balsalazide disodium dihydrate powder

-

Selected buffer solutions (e.g., pH 1.2, 4.5, 6.8, 7.5)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath (37 ± 1 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for analysis

Procedure:

-

Add an excess amount of balsalazide disodium dihydrate to a series of vials, each containing a known volume of the selected buffer solution. The excess solid should be sufficient to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set at 37 ± 1 °C.[13]

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

After the agitation period, allow the samples to settle.

-

Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a suitable syringe filter to remove any undissolved solid.

-

Dilute the filtrate with the appropriate mobile phase or solvent.

-

Analyze the concentration of balsalazide in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Repeat the determination in triplicate for each buffer solution.[14]

Intrinsic Dissolution Rate (IDR) Determination (Rotating Disk Method)

The intrinsic dissolution rate is the dissolution rate of a pure substance under constant surface area, temperature, agitation, pH, and ionic strength.[13] It is a key parameter in the Biopharmaceutics Classification System (BCS).[15]

Objective: To determine the intrinsic dissolution rate of balsalazide disodium dihydrate.

Materials:

-

Balsalazide disodium dihydrate powder

-

Hydraulic press and die assembly for compacting the powder

-

Rotating disk apparatus (as per USP <1087>)

-

Dissolution vessel (USP Apparatus 2)

-

Dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer)

-

Analytical instrument (HPLC or UV-Vis spectrophotometer)

Procedure:

-

Accurately weigh a specific amount of pure balsalazide disodium dihydrate powder.

-

Compress the powder in a die using a hydraulic press to form a non-disintegrating, smooth-surfaced compact.[15] The surface area of the compact must be known and constant.

-

Mount the die containing the compact into the holder of the rotating disk apparatus.

-

Place the dissolution vessel containing a known volume of pre-warmed (37 ± 0.5 °C) dissolution medium into the dissolution apparatus.

-

Lower the rotating disk assembly into the dissolution medium and start the rotation at a specified speed (e.g., 100 rpm).

-

Withdraw samples of the dissolution medium at predetermined time intervals.[15]

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

-

Analyze the concentration of balsalazide in each sample using a validated analytical method.

-

Plot the cumulative amount of drug dissolved per unit area against time.

-

The slope of the linear portion of the plot represents the intrinsic dissolution rate, typically expressed in mg/min/cm².[15]

In Vitro Dissolution Testing of Balsalazide Disodium Capsules (USP Apparatus 1/2)

This protocol is based on the FDA guidelines for bioequivalence testing of balsalazide disodium capsules.[11]

Objective: To evaluate the in vitro dissolution profile of balsalazide disodium capsules under simulated gastrointestinal conditions.

Materials:

-

Balsalazide disodium capsules

-

USP Apparatus 1 (baskets) or Apparatus 2 (paddles)

-

Dissolution media: 0.1N HCl, pH 4.5 acetate (B1210297) buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer

-

Water bath maintained at 37 ± 0.5 °C

-

Automated or manual sampling system

-

Analytical instrument (HPLC or UV-Vis spectrophotometer)

Procedure:

-

Prepare the dissolution media as specified. Deaerate the media if necessary.[16]

-

Assemble the dissolution apparatus and place 900 mL of the desired dissolution medium in each vessel.

-

Allow the medium to equilibrate to 37 ± 0.5 °C.[11]

-

Place one balsalazide disodium capsule in each vessel.

-

Start the apparatus at the specified rotation speed (e.g., 100 rpm for Apparatus 1).[11]

-

Withdraw samples at the specified time points (e.g., 5, 10, 15, 20, 30, 45, 60 minutes, and until at least 80% release).[11]

-

Filter the samples immediately.

-

Analyze the concentration of balsalazide in the samples using a validated analytical method.

-

Calculate the percentage of the labeled amount of balsalazide dissolved at each time point.

-

For enteric-coated or delayed-release formulations, the test is typically performed sequentially, starting with the acidic medium (e.g., 0.1N HCl for 2 hours) followed by a higher pH buffer (e.g., pH 6.8 phosphate buffer).[17]

Visualizations

Mechanism of Action and Prodrug Activation

Caption: Prodrug activation of balsalazide in the colon.

Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for the shake-flask solubility method.

Experimental Workflow for In Vitro Dissolution Testing

References

- 1. Balsalazide Disodium Dihydrate - Formosa Laboratories, Inc. [formosalab.com]

- 2. benchchem.com [benchchem.com]

- 3. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 5. Balsalazide Disodium (balsalazide disodium) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]

- 6. CAS 150399-21-6: Balsalazide disodium dihydrate [cymitquimica.com]

- 7. WO2007025146A2 - Balsalazide formulations and manufacture and use thereof - Google Patents [patents.google.com]

- 8. apexbt.com [apexbt.com]

- 9. Formulation and evaluation of colon-targeted balsalazide tablets [wisdomlib.org]

- 10. wisdomlib.org [wisdomlib.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. usp.org [usp.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. agilent.com [agilent.com]

- 16. usp.org [usp.org]

- 17. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of the Colon: Unraveling the Function of the 4-Aminobenzoyl-β-Alanine Carrier Moiety in Balsalazide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary